1-BOC-3-(2-nitrophenoxymethyl)azetidine 1-BOC-3-(2-nitrophenoxymethyl)azetidine
Brand Name: Vulcanchem
CAS No.: 1355247-20-9
VCID: VC0037377
InChI: InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-11(9-16)10-21-13-7-5-4-6-12(13)17(19)20/h4-7,11H,8-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)COC2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C15H20N2O5
Molecular Weight: 308.334

1-BOC-3-(2-nitrophenoxymethyl)azetidine

CAS No.: 1355247-20-9

Cat. No.: VC0037377

Molecular Formula: C15H20N2O5

Molecular Weight: 308.334

* For research use only. Not for human or veterinary use.

1-BOC-3-(2-nitrophenoxymethyl)azetidine - 1355247-20-9

Specification

CAS No. 1355247-20-9
Molecular Formula C15H20N2O5
Molecular Weight 308.334
IUPAC Name tert-butyl 3-[(2-nitrophenoxy)methyl]azetidine-1-carboxylate
Standard InChI InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-11(9-16)10-21-13-7-5-4-6-12(13)17(19)20/h4-7,11H,8-10H2,1-3H3
Standard InChI Key NTNADDPVWUPXPA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)COC2=CC=CC=C2[N+](=O)[O-]

Introduction

1-BOC-3-(2-nitrophenoxymethyl)azetidine is a synthetic organic compound that belongs to the azetidine class, which is a type of heterocyclic amine. This compound is particularly notable for its use in chemical synthesis, often serving as an intermediate in the production of more complex molecules. The presence of the BOC (tert-butoxycarbonyl) group and the nitrophenoxymethyl moiety makes it a versatile reagent in organic chemistry.

Chemical Stability

1-BOC-3-(2-nitrophenoxymethyl)azetidine is generally stable under normal storage conditions but may degrade upon exposure to moisture or strong bases, which can cleave the BOC group.

Synthesis Methods

The synthesis of 1-BOC-3-(2-nitrophenoxymethyl)azetidine typically involves the reaction of a protected azetidine with a nitrophenol derivative. This process may involve alkylation reactions or etherification steps, depending on the specific starting materials.

Applications in Organic Synthesis

This compound is used as an intermediate in the synthesis of complex molecules, including pharmaceuticals and materials science applications. The BOC group can be easily removed under acidic conditions, revealing the azetidine nitrogen for further functionalization. The nitrophenoxymethyl group can also be modified or cleaved to introduce other functional groups.

Safety and Handling

  • Hazards: May cause skin irritation and eye damage. Handling should be done with appropriate protective equipment.

  • Storage: Store in a cool, dry place away from incompatible substances.

Research Findings and Future Directions

Research on 1-BOC-3-(2-nitrophenoxymethyl)azetidine is focused on its utility in organic synthesis and potential applications in drug discovery. The versatility of the azetidine ring and the nitrophenoxymethyl group makes this compound an attractive starting material for the synthesis of complex heterocycles.

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